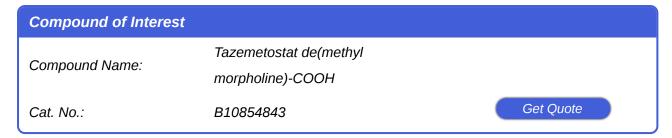




Application Notes and Protocols for Tazemetostat de(methyl morpholine)-COOH

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Tazemetostat de(methyl morpholine)-COOH is a crucial chemical intermediate and a ligand for the EZH2 protein, a key component of the Polycomb Repressive Complex 2 (PRC2).[1][2][3] As a selective inhibitor of EZH2, tazemetostat and its analogues are at the forefront of epigenetic cancer therapy research.[4][5] This document provides detailed application notes and protocols for the use of **Tazemetostat de(methyl morpholine)-COOH**, with a specific focus on its solubility in dimethyl sulfoxide (DMSO) and its biological context.

Data Presentation: Solubility in DMSO

The solubility of a compound is a critical parameter for in vitro and in vivo experimental design. **Tazemetostat de(methyl morpholine)-COOH** exhibits high solubility in DMSO, a common solvent for preparing stock solutions of small molecules for biological assays.



| Compound | Solvent | Solubility | Molar Concentration (approx.) | Notes |
|---|---------|------------|-------------------------------------|---|
| Tazemetostat de(methyl morpholine)- COOH | DMSO | 220 mg/mL | 425.02 mM | Ultrasonic assistance may be required for complete dissolution. Use newly opened, hygroscopic DMSO for best results.[1][2][3] |

Experimental Protocols

Protocol 1: Preparation of a 100 mM Stock Solution of Tazemetostat de(methyl morpholine)-COOH in DMSO

This protocol outlines the steps to prepare a 100 mM stock solution, a common starting concentration for serial dilutions in cell-based assays and other experiments.

Materials:

- Tazemetostat de(methyl morpholine)-COOH (Molecular Weight: 517.62 g/mol)[1]
- Anhydrous/Hygroscopic Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- · Calibrated analytical balance
- Vortex mixer
- Ultrasonic water bath

Procedure:



- Calculate the required mass: To prepare 1 mL of a 100 mM stock solution, calculate the mass of Tazemetostat de(methyl morpholine)-COOH needed:
 - Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight (g/mol)
 - Mass (mg) = 100 mmol/L x 0.001 L x 517.62 g/mol x 1000 mg/g = 51.76 mg
- Weigh the compound: Accurately weigh 51.76 mg of Tazemetostat de(methyl morpholine) COOH using an analytical balance and transfer it to a sterile microcentrifuge tube.
- Add DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the compound.
- Dissolution:
 - Cap the tube tightly and vortex thoroughly for 1-2 minutes.
 - If the compound is not fully dissolved, place the tube in an ultrasonic water bath and sonicate for 5-10 minutes, or until the solution is clear.[1][2][3] Intermittent vortexing can aid dissolution.
- Storage:
 - Once fully dissolved, the stock solution can be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles.
 - For short-term storage (up to 1 month), store the aliquots at -20°C.[1][3]
 - For long-term storage (up to 6 months), store the aliquots at -80°C.[1][3]

Note: Always use freshly opened, high-purity DMSO, as absorbed water can affect the solubility of the compound.[2][3]

Signaling Pathway and Mechanism of Action

Tazemetostat acts as a selective inhibitor of EZH2, the catalytic subunit of the PRC2 complex. [4][6][7] EZH2 is a histone methyltransferase that specifically catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression.[7][8] By



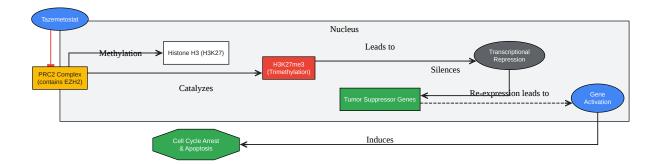
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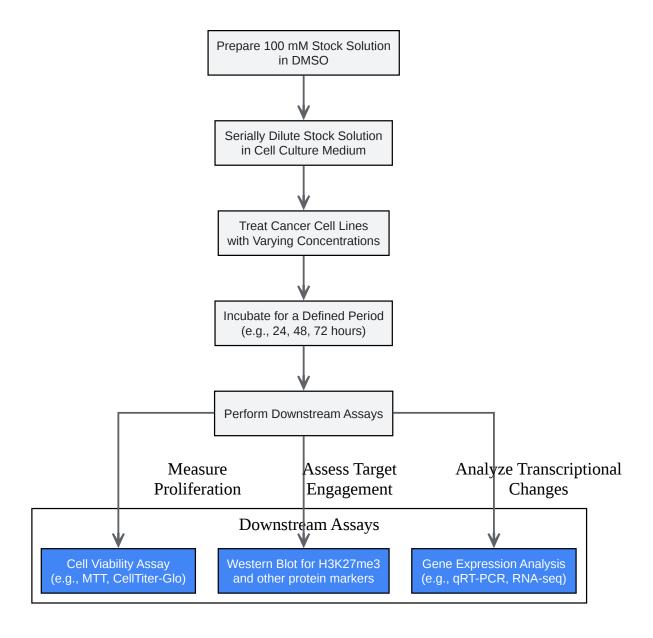
inhibiting EZH2, tazemetostat leads to a decrease in H3K27me3 levels, resulting in the derepression of PRC2 target genes.[4] Many of these re-expressed genes are tumor suppressors that can induce cell cycle arrest and apoptosis in cancer cells.[5][7] This mechanism is particularly relevant in cancers with EZH2 gain-of-function mutations or in those dependent on the PRC2 pathway for survival.[5][9]

Below is a diagram illustrating the simplified signaling pathway affected by tazemetostat.









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References



- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Pharmacology and pharmacokinetics of tazemetostat PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Tazemetostat Hydrobromide? [synapse.patsnap.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. aacrjournals.org [aacrjournals.org]
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